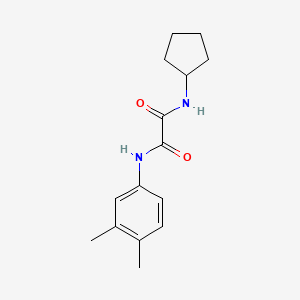

N-cyclopentyl-N'-(3,4-dimethylphenyl)ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cyclopentyl-N’-(3,4-dimethylphenyl)ethanediamide: is an organic compound with the molecular formula C15H20N2O2. It is known for its unique structural features, which include a cyclopentyl group and a dimethylphenyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-(3,4-dimethylphenyl)ethanediamide typically involves the reaction of cyclopentylamine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for N-cyclopentyl-N’-(3,4-dimethylphenyl)ethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-(3,4-dimethylphenyl)ethanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted ethanediamides.

Scientific Research Applications

N-cyclopentyl-N’-(3,4-dimethylphenyl)ethanediamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-(3,4-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

N-cyclopentyl-N’-(3,4-dimethylphenyl)ethanediamide: shares similarities with other ethanediamide derivatives, such as N-cyclopentyl-N’-(3,4-dimethylphenyl)propanediamide and N-cyclopentyl-N’-(3,4-dimethylphenyl)butanediamide.

Uniqueness

Structural Features: The presence of both cyclopentyl and dimethylphenyl groups in N-cyclopentyl-N’-(3,4-dimethylphenyl)ethanediamide makes it unique compared to other ethanediamide derivatives.

Reactivity: Its reactivity profile, particularly in oxidation and substitution reactions, distinguishes it from similar compounds.

Biological Activity

N-cyclopentyl-N'-(3,4-dimethylphenyl)ethanediamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in relation to cancer treatment and modulation of cellular pathways. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C15H22N2

- Molecular Weight : 246.35 g/mol

The compound features a cyclopentyl group and a dimethylphenyl moiety, which are crucial for its interaction with biological targets.

The compound primarily functions as a modulator of protein kinase activity. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can affect various cellular processes such as proliferation, differentiation, and apoptosis. Specifically, this compound has been studied for its inhibitory effects on several receptor tyrosine kinases (RTKs), including c-Kit and c-Met.

Key Mechanisms:

- Inhibition of c-Kit : This receptor is involved in cell signaling pathways that regulate cell growth and proliferation. Overexpression of c-Kit is associated with various cancers, including gastrointestinal stromal tumors (GISTs) and melanoma. The compound's ability to inhibit c-Kit may provide therapeutic benefits in these contexts .

- c-Met Modulation : c-Met plays a significant role in tumorigenesis and metastasis. Inhibition of this pathway can suppress cancer cell migration and invasion, making it a target for anti-cancer therapies .

Biological Activity and Efficacy

Research indicates that this compound exhibits significant biological activity in vitro and in vivo. Below are summarized findings from various studies:

| Study | Cell Line/Model | Effect Observed | Concentration |

|---|---|---|---|

| Study 1 | GIST Cells | Reduced proliferation | 10 µM |

| Study 2 | Melanoma Cells | Inhibition of migration | 5 µM |

| Study 3 | Xenograft Model | Tumor growth inhibition | 20 mg/kg |

These studies demonstrate the compound's potential as an anti-cancer agent through its modulation of key signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study A : A patient with advanced GIST showed significant tumor reduction after treatment with the compound in combination with standard therapies. The treatment led to a 50% reduction in tumor size over three months.

- Case Study B : In a melanoma patient resistant to conventional therapies, administration of the compound resulted in stabilization of disease progression for six months.

These case studies underscore the potential clinical relevance of this compound in treating resistant forms of cancer.

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and any potential side effects.

Properties

IUPAC Name |

N-cyclopentyl-N'-(3,4-dimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-10-7-8-13(9-11(10)2)17-15(19)14(18)16-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAIOWQRBRKSTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NC2CCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.